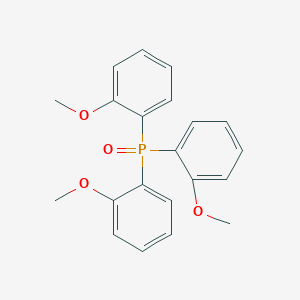

Tris(2-methoxyphenyl)phosphine oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- It is also known by other names, including NSC 93545 , Tris(o-methoxyphenyl) , and Tri(o-anisyl)phosphine .

- The molecular formula is C21H21O3P , and its molar mass is 352.36 g/mol .

- Physically, it appears as a colorless to yellow or pale orange crystalline solid with a melting point of 204-208 °C .

Tris(2-methoxyphenyl)phosphine oxide: (CAS Number: 4731-65-1) is an organic phosphine compound.

Métodos De Preparación

- TOMPP can be synthesized by reacting phenyl methyl ether (anisole) with phosphorus trichloride .

- Here’s the synthetic route:

- In a 2-liter reaction vessel equipped with a thermometer, mechanical stirrer, dropping funnel, and reflux condenser, connect the vessel to an inert gas source.

- Add 113 g (1.04 mol) of anisole (phenyl methyl ether) and 250 ml of methyl tert-butyl ether (MTBE).

- Deoxygenate the system and gradually add 440 ml (0.70 mol) of n-butyllithium (1.6 M in hexane) over an hour while raising the temperature to reflux (approximately 60°C).

- Maintain this temperature for 16 hours .

- Cool the reaction mixture to room temperature (GC analysis confirms >99% conversion of n-butyllithium and formation of the corresponding amount of 2-thiomethylphenyl ether).

- Gradually add a mixture of 100 ml of MTBE and 19.3 ml (31.0 g, 0.225 mol) of phosphorus trichloride at a temperature not exceeding 30°C .

- Stir the white/yellow suspension for an additional 4 hours .

- Add 30 ml of water and filter out the white precipitate.

- Wash the white solid with methanol (2 × 200 ml), filter, and dry under vacuum (1 mbar, 60°C).

- The yield is 63.4 g (80%) of fine white powder, which is >99% pure TOMPP based on 1H NMR and 31P NMR analysis .

Análisis De Reacciones Químicas

- TOMPP serves as a ligand in various catalytic reactions:

Allylic substitution: of simple alkenes.

Suzuki coupling: reactions.

Hydrogenation: of quinolines and other addition reactions.

- Common reagents include palladium catalysts and other transition metals .

Aplicaciones Científicas De Investigación

- TOMPP finds applications in:

Catalysis: As a ligand in palladium-catalyzed reactions.

Coordination Chemistry: It forms complexes with metals like manganese, iron, and platinum.

New Luminescent Materials: Reported for use in preparing novel copper(I) complexes with luminescent properties.

Mecanismo De Acción

- The exact mechanism by which TOMPP exerts its effects depends on the specific reaction or application.

- In catalytic processes, it facilitates bond formation and activation through coordination with transition metals.

Comparación Con Compuestos Similares

- TOMPP belongs to a class of tertiary phosphines.

- Similar compounds include Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), which also serves as a ligand in various coupling reactions .

Propiedades

Fórmula molecular |

C21H21O4P |

|---|---|

Peso molecular |

368.4 g/mol |

Nombre IUPAC |

1-bis(2-methoxyphenyl)phosphoryl-2-methoxybenzene |

InChI |

InChI=1S/C21H21O4P/c1-23-16-10-4-7-13-19(16)26(22,20-14-8-5-11-17(20)24-2)21-15-9-6-12-18(21)25-3/h4-15H,1-3H3 |

Clave InChI |

HKCUQWYESZMLMF-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1P(=O)(C2=CC=CC=C2OC)C3=CC=CC=C3OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)

![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B13134112.png)

![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)